molecular formula C12H15NO2 B3090703 Methyl 4-((2R)pyrrolidin-2-yl)benzoate CAS No. 1213131-85-1

Methyl 4-((2R)pyrrolidin-2-yl)benzoate

Cat. No. B3090703
CAS RN: 1213131-85-1
M. Wt: 205.25 g/mol
InChI Key: LNBNESVEEVVAAW-LLVKDONJSA-N
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Description

“Methyl 4-((2R)pyrrolidin-2-yl)benzoate” is a chemical compound with the IUPAC name “methyl 4- [ (2R)-2-pyrrolidinyl]benzoate hydrochloride”. It has a molecular weight of 241.72 . The compound is solid at room temperature and is stored in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO2 . The InChI code is 1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 205.26 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer a versatile scaffold for the development of biologically active compounds. Their use in drug discovery is highlighted by the ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage, which enhances interaction with biological targets. Derivatives including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones have shown selectivity towards various biological activities, underscoring their importance in medicinal chemistry for designing new therapeutic agents (Li Petri et al., 2021).

Synthetic Applications of Benzoate Derivatives

Methyl-2-formyl benzoate, a bioactive precursor in organic synthesis, showcases the significance of benzoate derivatives in the preparation of pharmaceutical products. Its versatility as a substrate in organic synthesis positions it as an excellent precursor for new bioactive molecules, demonstrating the synthetic and pharmaceutical applications of benzoate derivatives. This compound has various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlighting its role as an active scaffold in the search for new therapeutics (Farooq & Ngaini, 2019).

Biopolymer Applications

Benzoate derivatives also find applications beyond pharmacology, such as in the modification of biopolymers. For instance, the chemical modification of xylan into biopolymer ethers and esters, where benzoate derivatives could serve as modifying agents, indicates the potential of these compounds in developing new materials with specific properties. This showcases the role of benzoate derivatives in enhancing the functionality of biopolymers for various applications, including drug delivery (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, to call a POISON CENTER or doctor/physician if feeling unwell, to wash with plenty of soap and water, and to rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-[(2R)-pyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNESVEEVVAAW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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